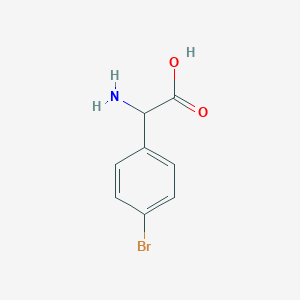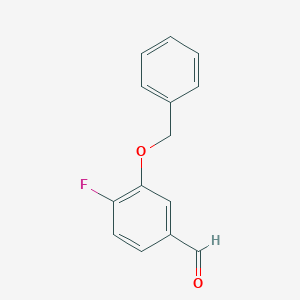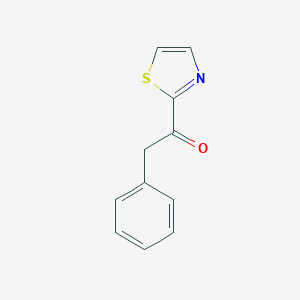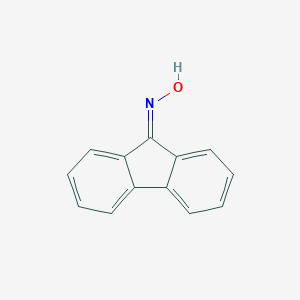
9-Fluorenone oxime
説明
9-Fluorenone oxime, also known as 9H-Fluoren-9-one oxime, is a compound with the molecular formula C13H9NO . It appears as a slightly pale yellow crystal or powder . It is the simplest member of the class fluoren-9-ones that is 9H-fluorene bearing an oxo substituent at position 9 .
Synthesis Analysis
Fluorenones, including 9-Fluorenone oxime, have been synthesized via various protocols since 1931 . These protocols include both green and non-green methods . The synthesis of fluorenones has been achieved through intramolecular and intermolecular processes . A study by Strashnova et al. discusses the complex formation of tri-and tetranitro-9-fluorenone oximes with 3d metals .Molecular Structure Analysis
The molecular weight of 9-Fluorenone oxime is 195.22 g/mol . The InChIKey of the compound is CRNNFEKVPRFZKJ-UHFFFAOYSA-N . The compound’s structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The photochemistry of 9-fluorenone oxime phenylglyoxylate has been studied using a variety of time-resolved methods . Photolysis of the compound yields the benzoyl radical, carbon dioxide, and the fluorene-9-iminyl radical on pulsed irradiation .Physical And Chemical Properties Analysis
9-Fluorenone oxime has a molecular weight of 195.22 g/mol . It has a Hydrogen Bond Donor Count of 1 . The compound is insoluble and sinks in water .科学的研究の応用
Optoelectronics
Summary of the Application
9-Fluorenone oxime is used in the field of optoelectronics, specifically in the development of organic light-emitting diodes (OLEDs), light harvesting, and dye-sensitized Gratzel solar cells .
Methods of Application
The 9-Fluorenone oxime luminophore (FO) is covalently incorporated into a photoactive polyphenylsilsesquioxane matrix (PSQ) by an in situ two-step process using different molar ratios of FO and C6H5SiCl3 in an aprotic solvent in the presence of triethylamine base .
Results or Outcomes
The FO–C6H5PSQ composite systems emit violet and blue-greenish light centered, respectively, at 330 and 470 nm when photo-excited at 270 nm . The blue-greenish band remains irrespective of the mode of FO incorporation into the PSQ matrix being covalently attached or physically doped .
Microbial Activity
Summary of the Application
9-Fluorenone oxime is used in the field of medicinal chemistry for the preparation of various Schiff bases and its biological application .
Methods of Application
The preparation of 9-Fluorenone hydrazone, 9-Fluorenone oxime, and Oxime ethers was reported and the study on the biological activity needs to be investigated .
Results or Outcomes
Various Schiff base’s derived from 9-fluorenone and novel new schiffbase compounds were prepared and investigated for its microbial activity and Molecular docking .
Photocatalytic Hydrogen Evolution
Summary of the Application
9-Fluorenone oxime is used in the field of energy conversion, specifically in photocatalytic hydrogen evolution .
Methods of Application
The design and synthesis of a series of donor–acceptor conjugated microporous polymers (CMPs) [tetraphenylethylene (TPE) and 9-fluorenone (F) as the donor and the acceptor, respectively], F0.1CMP, F0.5CMP, and F2.0CMP, are reported .
Results or Outcomes
These CMPs exhibited tunable bandgaps and photocatalytic hydrogen evolution from water . The donor–acceptor CMPs exhibited also intramolecular charge-transfer (ICT) absorption in the visible region (lmax=480 nm) and their bandgap was finely tuned from 2.8 to 2.1 eV by increasing the 9-fluorenone content . Interestingly, they also showed emissions in the 540–580 nm range assisted by the energy transfer from the other TPE segments (not involved in charge-transfer interactions), as evidenced from fluorescence lifetime decay analysis . By increasing the 9-fluorenone content the emission color of the polymer was also tuned from green to red . Photocatalytic activities of the donor–acceptor CMPs (F0.1CMP, F0.5CMP, and F2.0CMP) are greatly enhanced compared to the 9-fluorenone free polymer (F0.0CMP), which is essentially due to improved visible-light absorption and low bandgap of donor–acceptor CMPs . Among all the polymers F0.5CMP with an optimum bandgap (2.3 eV) showed the highest H2 evolution under visible-light irradiation .
Infrared Spectrum Analysis
Summary of the Application
9-Fluorenone oxime is used in the field of spectroscopy, specifically in infrared spectrum analysis .
Methods of Application
The infrared spectrum of 9-Fluorenone oxime is obtained using electron ionization .
Results or Outcomes
The infrared spectrum provides valuable information about the molecular structure and chemical bonds of 9-Fluorenone oxime .
Carbon-, Nitrogen- and Oxygen-Centred Radicals
Summary of the Application
9-Fluorenone oxime is used in the field of organic chemistry, specifically in the generation of carbon-, nitrogen- and oxygen-centred radicals .
Methods of Application
Oxime derivatives are easily made, are non-hazardous and have long shelf lives. They contain weak N–O bonds that undergo homolytic scission, on appropriate thermal or photochemical stimulus, to initially release a pair of N - and O -centred radicals .
Results or Outcomes
The use of these precursors for studying the structures, reactions and kinetics of the released radicals has been reviewed . A few instances of oximes themselves being used directly for radical generation are known .
Laser Flash Photolysis
Summary of the Application
9-Fluorenone oxime is used in the field of photochemistry, specifically in laser flash photolysis (LFP) studies .
Methods of Application
Bucher and co-workers investigated the LFP induced dissociation of 9-fluorenone oxime phenylglyoxylate in CCl4 solution by a variety of spectroscopic methods .
Results or Outcomes
They used time resolved FTIR and time-resolved EPR to identify intermediate radicals .
Safety And Hazards
9-Fluorenone oxime causes serious eye irritation . It is toxic to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest . In case of contact with eyes, it is recommended to rinse cautiously with water for at least 15 minutes and consult a physician .
将来の方向性
Fluorenones, including 9-Fluorenone oxime, have potential applications in various domains, from materials to medicine . They are used in material sciences like organic field-effect transistors and organic electronic devices, whereas in medicinal chemistry domains they are employed as antibacterial, anticancer, antioxidant, neuromodulators, diuretics, and antivirals . Future directions include the development of more efficient synthesis protocols and exploring their potential applications .
特性
IUPAC Name |
N-fluoren-9-ylidenehydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c15-14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNNFEKVPRFZKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175919 | |
| Record name | Fluorenone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671820 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
9-Fluorenone oxime | |
CAS RN |
2157-52-0 | |
| Record name | Fluorenone oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2157-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorenone oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002157520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2157-52-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluorenone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-fluoren-9-one oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-Fluorenone oxime | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQN5AH5VZJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



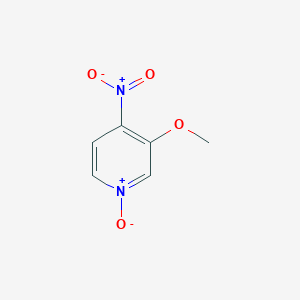
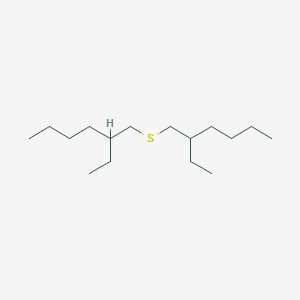
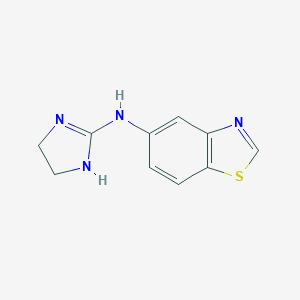
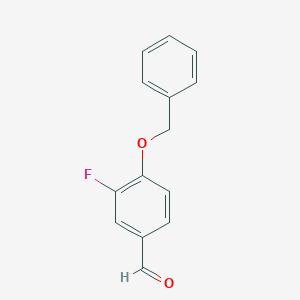
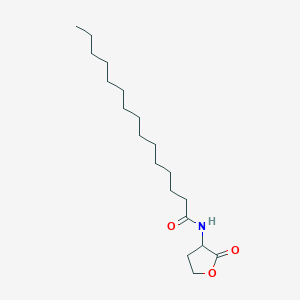
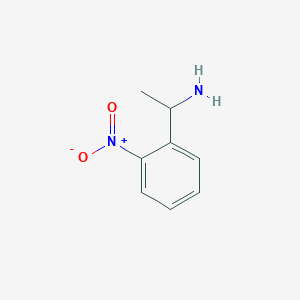
![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B182319.png)
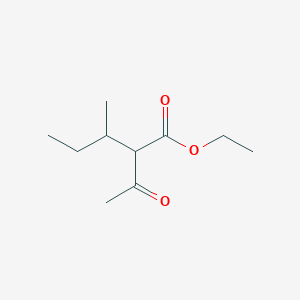
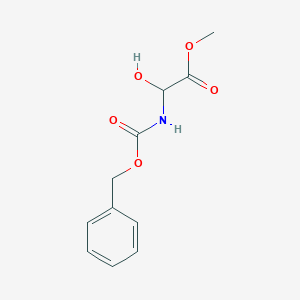
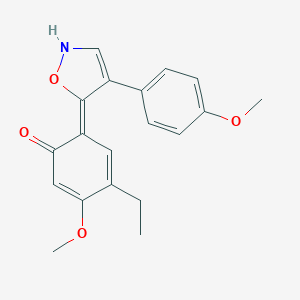
![7-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B182333.png)
